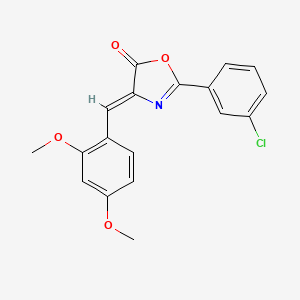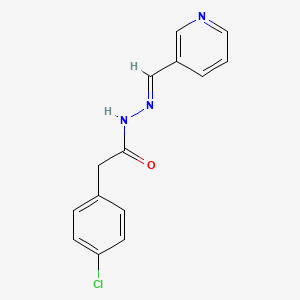![molecular formula C17H18ClN3O3 B5579322 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide CAS No. 5935-50-2](/img/structure/B5579322.png)
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPI-1189 belongs to the class of isoxazole-containing compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The compound "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, researchers have conducted conformational analysis around the pyrazole C3 substituent, identifying distinct conformations. These studies contribute to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of the steric and electrostatic interactions essential for binding and antagonist activity at the CB1 receptor (Shim et al., 2002).
Cytotoxic Activity and Molecular Docking
The cytotoxic activities of related compounds have been evaluated against different human cancer cell lines. Studies involving "this compound" analogs revealed promising results in inhibiting cancer cell growth. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms with biological targets, offering a basis for the development of novel anticancer agents (El Gaafary et al., 2021).
Synthesis and Characterization Techniques
Research on "this compound" includes the synthesis and characterization of novel derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been employed to elucidate the structural and electronic properties of these compounds. These studies are crucial for understanding the chemical behavior and potential biological applications of such compounds (Fatma et al., 2017).
Antioxidant Defense Mechanisms
Investigations into the effects of cannabinoid receptor ligands on lipid peroxidation and antioxidant defense systems have included compounds similar to "this compound". These studies provide valuable information on the potential therapeutic applications of CB1 receptor antagonists in protecting against oxidative stress, which is implicated in various neurodegenerative diseases (Tsvetanova et al., 2006).
Novel Fused Heterobicycles
The compound has also been a precursor in the synthesis of novel fused heterobicycles, showcasing its versatility as a building block in organic synthesis. These heterobicycles have potential applications in drug development, highlighting the compound's role in the discovery of new therapeutic agents (Karthikeyan et al., 2014).
properties
IUPAC Name |
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)17(23)21-8-6-11(7-9-21)16(19)22/h2-5,11H,6-9H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSZMYUXDJOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350679 |
Source


|
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5935-50-2 |
Source


|
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
